molecular formula C13H11NO B11954960 1-Amino-9h-fluoren-9-ol CAS No. 6957-58-0

1-Amino-9h-fluoren-9-ol

Cat. No.: B11954960
CAS No.: 6957-58-0
M. Wt: 197.23 g/mol
InChI Key: IMQLFFIFLWXNCW-UHFFFAOYSA-N
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Description

1-Amino-9h-fluoren-9-ol is an organic compound that belongs to the class of fluorenes It is characterized by the presence of an amino group and a hydroxyl group attached to the fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-9h-fluoren-9-ol can be synthesized through several methods. The reaction conditions typically involve heating the reaction mixture at 75°C and stirring it for 20 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-9h-fluoren-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form fluorenone derivatives.

    Reduction: The compound can be reduced to form fluoren-9-amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Fluoren-9-amine.

    Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

1-Amino-9h-fluoren-9-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-9h-fluoren-9-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

6957-58-0

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

1-amino-9H-fluoren-9-ol

InChI

InChI=1S/C13H11NO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,13,15H,14H2

InChI Key

IMQLFFIFLWXNCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C(C2=C1)O)C(=CC=C3)N

Origin of Product

United States

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